molecular formula C18H19N3 B2735352 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine CAS No. 882229-28-9

1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Cat. No.: B2735352
CAS No.: 882229-28-9
M. Wt: 277.371
InChI Key: NJKZHIVNAOXSHK-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine is an organic compound with a complex structure that includes a phenyl group and a pyrazole ring

Scientific Research Applications

1-Phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Preparation Methods

The synthesis of 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4,5-trimethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1-Phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine can be compared with other similar compounds such as:

    1-Phenyl-3-(2,4,5-trimethylphenyl)urea: This compound has a similar structure but contains a urea group instead of a pyrazole ring.

    Phenylpropene: Although structurally different, phenylpropene compounds share some chemical properties with this compound.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

2-phenyl-5-(2,4,5-trimethylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c1-12-9-14(3)16(10-13(12)2)17-11-18(19)21(20-17)15-7-5-4-6-8-15/h4-11H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKZHIVNAOXSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NN(C(=C2)N)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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